Ethyl 2,5-dibromothiophene-3-carboxylate
Description
Significance within Thiophene (B33073) Chemistry
Within the broader field of thiophene chemistry, Ethyl 2,5-dibromothiophene-3-carboxylate serves as a key functionalized building block. The thiophene core is a fundamental heterocyclic structure, and the strategic placement of bromo- and carboxylate-substituents on this scaffold allows for controlled and specific chemical transformations. The bromine atoms at the 2 and 5 positions are particularly useful as they can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.gov This reactivity enables the systematic extension of the molecular framework, allowing researchers to construct complex oligomers and polymers with tailored electronic and optical properties. For instance, this compound has been a key ingredient in the synthesis of advanced polymer semiconductors like PTQ2 and PBDB-TF-T1 (T1). ossila.com
Overview of Heterocyclic Scaffolds in Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal and organic chemistry due to their diverse properties and biological activities. nih.govbenthamdirect.com These scaffolds significantly modify a compound's physicochemical properties, such as solubility and receptor interaction capabilities. nih.gov
The thiophene ring system is recognized as a "privileged structure" or pharmacophore in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation stems from its frequent appearance in biologically active compounds and approved drugs, highlighting its importance in drug design and discovery. rsc.orgnih.gov Thiophenes are known for their electron-rich nature and bioisosteric properties, meaning they can substitute other chemical groups (like a benzene (B151609) ring) while maintaining or enhancing biological activity. nih.gov The sulfur atom within the thiophene ring can participate in key interactions with biological targets. nih.gov As a result, thiophene derivatives exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govnih.gov The structural versatility of the thiophene ring provides synthetically accessible points for modification, making it a vital tool for medicinal chemists. nih.gov
The development of new therapeutic agents often relies on screening large collections of diverse chemical compounds, known as combinatorial libraries. benthamdirect.comwisdomlib.org These libraries are synthesized to explore a wide range of chemical variations efficiently. wisdomlib.org Thiophene and its derivatives are crucial scaffolds for creating these libraries. benthamdirect.comnih.gov Their versatile chemistry allows for the introduction of various substituents at different positions on the ring, quickly generating a large number of unique molecules. nih.gov This approach helps researchers to systematically investigate structure-activity relationships and identify "lead entities" or promising candidates for further development in the drug discovery process. benthamdirect.comnih.gov The thiophene nucleus has become a central component for chemists aiming to build sophisticated molecules with a broad spectrum of pharmacological activities. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,5-dibromothieno[3,2-b]thiophene |
| 3-bromothiophene |
| This compound |
| PBDB-TF-T1 |
| PTQ2 |
| Thieno[3,2-b]thiophene |
| Thieno[3,2-b]thiophene-2-carboxylic acid |
| Thiophene |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKSBHSHSKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668650 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289470-44-6 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2,5 Dibromothiophene 3 Carboxylate
Advanced Synthetic Routes to Dibromothiophene Esters
Advanced synthetic routes to Ethyl 2,5-dibromothiophene-3-carboxylate typically begin with the precursor, 2,5-dibromothiophene-3-carboxylic acid. The final step involves an esterification reaction to introduce the ethyl ester group.
The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.comchemguide.co.uk For a substrate like 2,5-dibromothiophene-3-carboxylic acid, direct acid-catalyzed Fischer esterification with ethanol (B145695) can be slow and reversible. masterorganicchemistry.comlibretexts.org Therefore, more efficient methods involving the activation of the carboxylic acid are often employed to achieve higher yields under milder conditions.
A common and highly effective method for esterification involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. libretexts.org Oxalyl chloride is a preferred reagent for this transformation as its by-products, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous, which simplifies purification. nih.gov
The reaction proceeds via a nucleophilic acyl substitution pathway. libretexts.org The 2,5-dibromothiophene-3-carboxylic acid is first treated with oxalyl chloride to form the highly reactive intermediate, 2,5-dibromothiophene-3-carbonyl chloride. This acyl chloride is not typically isolated but is reacted in situ with ethanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound and releasing hydrogen chloride. A mild base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl by-product. orgsyn.org
Table 1: Reaction Parameters for Esterification via Oxalyl Chloride
| Step | Reagents | Typical Solvent | Conditions | Purpose |
|---|---|---|---|---|
| 1. Acyl Chloride Formation | 2,5-Dibromothiophene-3-carboxylic acid, Oxalyl chloride, cat. DMF | Dichloromethane (DCM), Chloroform | Room Temperature | Activation of the carboxylic acid |
The Steglich esterification is another powerful method for synthesizing esters from carboxylic acids and alcohols under mild conditions, making it suitable for sensitive substrates. reddit.comresearchgate.net This reaction utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP). researchgate.netnih.govsci-hub.st
The mechanism involves the activation of the carboxylic acid by EDC, which forms a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species. nih.govsci-hub.st This species is then readily attacked by the alcohol (ethanol) to yield the final ester product, this compound. nih.govsci-hub.st A key advantage of using EDC is that its urea (B33335) by-product is water-soluble, facilitating easier purification compared to other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). reddit.comsci-hub.st
Table 2: Reagents and Conditions for EDC/DMAP Coupling
| Reagent | Role | Typical Solvent | Conditions |
|---|---|---|---|
| 2,5-Dibromothiophene-3-carboxylic acid | Substrate | Dichloromethane (DCM), Acetonitrile | Room Temperature |
| Ethanol | Substrate (Nucleophile) | Dichloromethane (DCM), Acetonitrile | Room Temperature |
| EDC | Coupling Agent | Dichloromethane (DCM), Acetonitrile | Room Temperature |
Esterification of 2,5-Dibromothiophene-3-carboxylic Acid
Green Chemistry Approaches in Thiophene (B33073) Bromination
The synthesis of the precursor, 2,5-dibromothiophene-3-carboxylic acid, typically involves the bromination of thiophene-3-carboxylic acid. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. researchgate.net Green chemistry principles encourage the development of more environmentally benign methods. nih.gov
Several greener alternatives to elemental bromine have been developed for the bromination of aromatic and heterocyclic compounds. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used solid reagent that is safer and easier to handle than liquid bromine. cambridgescholars.comorgsyn.org The bromination of thiophene-3-carboxylic acid with NBS can selectively yield brominated products. researchgate.net The reaction often proceeds via an electrophilic substitution mechanism, where the positions adjacent to the sulfur atom (C2 and C5) are most reactive. vaia.com For thiophene-3-carboxylic acid, attack at the C5 position is generally favored to avoid placing a positive charge on the carbon bearing the electron-withdrawing carboxyl group. vaia.com
Other environmentally friendly methods include:
Bromide/Bromate (B103136) Couple: Using an aqueous mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) under acidic conditions generates bromine in situ, avoiding the handling of concentrated bromine. cambridgescholars.com
Oxidative Bromination: Systems like hydrogen peroxide (H₂O₂) with hydrogen bromide (HBr) can be used for the bromination of thiophenic compounds. researchgate.net
Ionic Liquids: Brominating agents based on ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), can serve as both the solvent and the bromine source, often allowing for recyclability. researchgate.net
Photocatalysis: Visible-light-induced photocatalysis using aqueous HBr as the bromine source and oxygen as a green oxidant presents a modern and sustainable approach. researchgate.net
Microwave-assisted organic synthesis has emerged as a significant green chemistry technique that can dramatically reduce reaction times, increase yields, and minimize solvent use. organic-chemistry.orgthieme-connect.comresearchgate.net This technology has been successfully applied to the synthesis of various thiophene derivatives. organic-chemistry.orgacs.orgacs.org
For instance, microwave irradiation has been shown to be highly efficient for Gewald reactions to produce substituted 2-aminothiophenes, reducing reaction times from hours to minutes while improving yields and purity. organic-chemistry.orgthieme-connect.com Similarly, Stille and Suzuki cross-coupling reactions, which are used to build more complex thiophene-based molecules and oligomers, can be performed under microwave-assisted, solvent-free conditions using a solid support like aluminum oxide. researchgate.netacs.org These approaches offer a rapid and environmentally friendly route to thiophene derivatives. acs.org While direct application to the bromination of thiophene-3-carboxylic acid may require specific adaptation, the principles of microwave heating and solvent-free reactions represent a key direction for the green synthesis of brominated thiophene precursors. researchgate.netresearchgate.net
Electrochemical Synthesis of Bromothiophenes
The electrochemical approach to the synthesis of brominated thiophenes represents a modern and environmentally conscious alternative to conventional bromination methods. This technique relies on the in situ generation of a brominating agent through the anodic oxidation of a bromide source, thereby avoiding the direct handling of hazardous reagents like elemental bromine. The principles of electrosynthesis offer precise control over reaction conditions and can lead to high selectivity and efficiency.
Electrochemical bromination is particularly applicable to aromatic and heteroaromatic compounds, including thiophene and its derivatives. The process is generally carried out in an electrochemical cell, which can be either divided or, more commonly for these types of reactions, undivided. An undivided cell is simpler in design and operation. Key components of the setup include a working electrode (anode), a counter electrode (cathode), a reference electrode (in some configurations), a power source, and an electrolyte solution containing the thiophene substrate and a bromide salt.
The fundamental mechanism involves the oxidation of bromide ions (Br⁻) at the anode to generate an electrophilic bromine species, often considered to be a bromine cation (Br⁺) or a related reactive intermediate. This electrogenerated species then reacts with the electron-rich thiophene ring via electrophilic aromatic substitution to form the brominated product. The reaction's progress can be monitored and controlled by adjusting parameters such as current density, electrode potential, temperature, and reaction time.
Several studies have demonstrated the feasibility of electrochemical bromination for various thiophene derivatives. For instance, research has shown that substituted thiophenes can be selectively brominated. fzu.edu.cn The regioselectivity of the bromination is influenced by the nature and position of the substituents on the thiophene ring. For thiophenes with a hydrogen atom at the 2-position, selective bromination often occurs at this site. fzu.edu.cn In the case of 2-substituted benzothiophenes, the bromination tends to occur at the 3-position. fzu.edu.cn
The choice of electrolyte and solvent is crucial for the success of the electrochemical synthesis. Common bromide sources include ammonium (B1175870) halides or alkali metal halides like lithium bromide (LiBr). researchgate.net The solvent system needs to be able to dissolve the substrate and the supporting electrolyte while being electrochemically stable within the required potential window. Acetonitrile (CH₃CN), often mixed with water, is a frequently used solvent. researchgate.net
While a specific, detailed electrochemical synthesis protocol for this compound is not extensively documented in the reviewed literature, the general principles and methodologies for the electrochemical bromination of functionalized thiophenes are well-established. A hypothetical approach for the synthesis of this compound would likely involve the electrolysis of a solution containing Ethyl thiophene-3-carboxylate and a suitable bromide salt. The reaction conditions would need to be optimized to achieve dibromination at the 2- and 5-positions of the thiophene ring.
The following interactive table summarizes typical experimental conditions that have been employed in the electrochemical bromination of thiophene derivatives, which could serve as a starting point for developing a specific synthesis for this compound.
| Parameter | Typical Conditions |
| Cell Type | Undivided Cell |
| Anode Material | Platinum (Pt), Graphite |
| Cathode Material | Platinum (Pt), Graphite |
| Bromide Source | Ammonium bromide (NH₄Br), Lithium bromide (LiBr) |
| Solvent | Acetonitrile (CH₃CN), Ethanol, often with water |
| Supporting Electrolyte | The bromide source often serves as the electrolyte |
| Control Mode | Constant current (Galvanostatic) or Constant potential (Potentiodynamic) |
| Temperature | Room temperature to slightly elevated temperatures |
This electrochemical methodology offers a promising route for the synthesis of brominated thiophenes, aligning with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents. rsc.org
Chemical Reactivity and Transformations of Ethyl 2,5 Dibromothiophene 3 Carboxylate
Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and Ethyl 2,5-dibromothiophene-3-carboxylate readily participates in several palladium-catalyzed transformations. These reactions are crucial for constructing the extended π-conjugated systems necessary for organic semiconductors. researchgate.netnih.gov
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides. nih.govwikipedia.org In polymer chemistry, this reaction is employed for the step-growth polymerization of dihalo- and diboronic acid-functionalized monomers to produce conjugated polymers. rsc.orgresearchgate.net this compound can serve as the dihalide monomer, reacting with aromatic or heteroaromatic diboronic acids or their esters to form alternating copolymers. rsc.orgresearchgate.net
The synthesis of high molecular weight polymers via Suzuki polycondensation is dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. nih.govrsc.org For instance, the polymerization of 2,5-dibromo-3-hexylthiophene with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and a potassium phosphate base, yielding 2,5-biaryl-3-hexylthiophenes. nih.gov Similar conditions can be applied to the polymerization of this compound. The properties of the resulting polymers, such as their bandgap and charge carrier mobility, can be tuned by the choice of the comonomer. ossila.com
The mechanism of the Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orglibretexts.org
Oxidative Addition : A palladium(0) complex reacts with the aryl halide (in this case, one of the C-Br bonds of the thiophene (B33073) ring) to form a square planar palladium(II) complex. wikipedia.orglibretexts.org
Transmetalation : The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org
Regioselectivity in the coupling of unsymmetrical dibromothiophenes is a critical aspect. For 2,5-dibromothiophenes, the presence of a substituent at the 3-position influences the relative reactivity of the bromine atoms at the C2 and C5 positions. Electron-withdrawing groups, like the ethyl carboxylate group, can affect the electron density of the thiophene ring and influence the rate of oxidative addition. rsc.org Generally, steric hindrance plays a significant role; bulky substituents at the 3-position can direct the initial coupling to the less hindered C5 position. rsc.orgnih.gov However, the electronic effects of the substituent and the specific reaction conditions (catalyst, ligand, and base) are also crucial in determining which C-Br bond reacts first, which is particularly important for the synthesis of well-defined block copolymers or for sequential functionalization. nih.gov
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and is often used in the synthesis of complex molecules and conjugated polymers. wikipedia.orgnrochemistry.com this compound can be coupled with organodistannanes, such as hexaalkylditin, or with various aromatic and heteroaromatic stannanes.
The general mechanism for the Stille reaction is similar to the Suzuki coupling and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com
Oxidative Addition : The Pd(0) catalyst adds to the organic halide (R¹-X).
Transmetalation : The organostannane (R²-SnR₃) transfers the R² group to the palladium complex. This is often the rate-determining step. harvard.edu
Reductive Elimination : The coupled product (R¹-R²) is eliminated, regenerating the Pd(0) catalyst. nrochemistry.com
The Stille reaction is highly effective for the synthesis of thiophene-containing polymers. rsc.org However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgnrochemistry.com
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc compound. wikipedia.org This reaction is notable for its high reactivity and ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.org this compound can be used as the dihalide component in Negishi coupling reactions with organozinc reagents.
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the C-Br bond to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Palladium catalysts generally offer higher yields and greater functional group tolerance compared to nickel. wikipedia.org The Negishi coupling is a valuable tool in the synthesis of complex natural products and functional materials containing thiophene units. researchgate.net
Direct (hetero)arylation is an increasingly important method for C-C bond formation that avoids the pre-functionalization of one of the coupling partners with organometallic reagents (like boron, tin, or zinc). researchgate.netrsc.org Instead, it involves the coupling of an aryl halide with a C-H bond of another (hetero)arene. researchgate.net this compound can undergo palladium-catalyzed direct diheteroarylation with various heteroarenes.
A one-pot method for the 2,5-diheteroarylation of 2,5-dibromothiophene derivatives has been developed using a palladium catalyst, potassium acetate (KOAc) as the base, and dimethylacetamide (DMA) as the solvent. researchgate.netbeilstein-journals.org This approach offers a more atom-economical and environmentally friendly route to 2,5-di(heteroaryl)thiophenes compared to traditional cross-coupling methods. rsc.orgresearchgate.net The reaction has been shown to be effective with a range of heteroarenes, including thiazoles, thiophenes, furans, pyrroles, pyrazoles, and isoxazoles. beilstein-journals.orgnih.gov
Table 1: Palladium-Catalyzed Diheteroarylation of 2,5-Dibromothiophene with Various Heteroarenes researchgate.netbeilstein-journals.org
| Entry | Heteroarene | Catalyst (mol %) | Product | Yield (%) |
| 1 | 2-Methylthiophene | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(5-methylthiophen-2-yl)thiophene | 75 |
| 2 | 2-Chlorothiophene | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(5-chlorothiophen-2-yl)thiophene | 78 |
| 3 | Thiophene-2-carbonitrile | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(5-cyanothiophen-2-yl)thiophene | 62 |
| 4 | 2-n-Butylfuran | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(5-n-butylfuran-2-yl)thiophene | 79 |
| 5 | 1-Methylpyrrole | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(1-methylpyrrol-2-yl)thiophene | 78 |
| 6 | 3,5-Dimethylisoxazole | PdCl(C₃H₅)(dppb) (2) | 2,5-Bis(3,5-dimethylisoxazol-4-yl)thiophene | 71 |
Reaction conditions: 2,5-Dibromothiophene (1 equiv), Heteroarene (3 equiv), KOAc (2 equiv), DMA, 140 °C.
In palladium-catalyzed direct heteroarylation of 2,5-dibromothiophenes, both mono- and diarylated products can be formed. The ratio of these products can be controlled by adjusting the reaction stoichiometry and conditions. researchgate.net For example, reacting 2,5-dibromothiophene with 2 equivalents of 2-ethyl-4-methylthiazole using 0.5 mol % of Pd(OAc)₂ resulted in a 2:98 ratio of mono- to diarylation products, with the desired diarylated product isolated in 79% yield. researchgate.net
Furthermore, sequential heteroarylation is possible, allowing for the synthesis of unsymmetrically 2,5-disubstituted thiophenes. This involves a first direct arylation under conditions that favor mono-substitution, followed by isolation of the mono-arylated intermediate. This intermediate can then be subjected to a second direct arylation with a different heteroarene. This sequential approach has been successfully used to synthesize 2,5-diheteroarylated thiophenes bearing two different heteroaryl units in moderate to good yields. researchgate.netbeilstein-journals.org For instance, the mono-arylated product of 2,5-dibromothiophene and 2-ethyl-4-methylthiazole was further reacted with 2-isobutylthiazole to afford the non-symmetrical diarylated product in 89% yield. researchgate.net
Palladium-Catalyzed Diheteroarylation Reactions
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms at the 2- and 5-positions of the thiophene ring are susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent ester group. These reactions are often catalyzed by transition metals, such as palladium or copper, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such transformations include the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of aryl halides with a wide variety of primary and secondary amines. This reaction is a powerful tool for the synthesis of arylamines. Similarly, the Ullmann condensation, typically catalyzed by copper, facilitates the reaction of aryl halides with alcohols, phenols, and thiols to form the corresponding ethers and thioethers.
While direct nucleophilic aromatic substitution (SNAr) on electron-rich thiophenes is generally challenging, the presence of the electron-withdrawing ester group in this compound can enhance the ring's susceptibility to this type of reaction with strong nucleophiles. For electron-rich heterocycles, an additional electron-withdrawing group, such as the ester group present in the target molecule, is often required for the reaction to proceed. nih.gov
Lithiation and Subsequent Functionalization
Halogen-metal exchange is a powerful method for the functionalization of aryl halides. In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace one of the bromine atoms with a lithium atom. The regioselectivity of this exchange is influenced by both electronic and steric factors. The bromine at the 5-position is generally more susceptible to exchange due to the directing effect of the adjacent ester group and reduced steric hindrance compared to the 2-position.
The resulting lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups onto the thiophene ring. This two-step process of lithium-halogen exchange followed by quenching with an electrophile provides a versatile route to a variety of 2-bromo-5-substituted-thiophene-3-carboxylates.
This methodology allows for the controlled and regioselective introduction of a wide range of functionalities, significantly expanding the synthetic utility of the starting material.
Electrophilic Aromatic Substitution on Thiophene Ring
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. However, the reactivity and regioselectivity of this reaction on this compound are significantly influenced by the existing substituents.
Reactivity Patterns and Directing Effects
The two bromine atoms and the ethyl carboxylate group all act as deactivating groups towards electrophilic aromatic substitution, making the ring less reactive than unsubstituted thiophene. The bromine atoms are ortho-, para-directing deactivators, while the ester group is a meta-directing deactivator.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using halogens or N-halosuccinimides), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst). For thiophenes, Friedel-Crafts acylation is a widely used reaction and generally proceeds with good yields under controlled conditions. researchgate.net The acylation of thiophenes is generally highly regioselective for the 2-position in unsubstituted thiophenes. stackexchange.comechemi.com In the case of this compound, the substitution would be directed to the only available C4 position.
Functional Group Transformations of the Ester Moiety
The ethyl carboxylate group offers another site for chemical modification, allowing for a range of functional group transformations. These reactions can be used to introduce new functionalities or to construct more complex heterocyclic systems.
Ester Dance Reaction
The "ester dance" reaction is a palladium-catalyzed translocation of an ester group from one carbon atom to another on an aromatic ring. researchgate.net This reaction can provide access to regioisomers that are difficult to synthesize by other means. While not specifically reported for this compound, this transformation has been demonstrated on other aromatic and heteroaromatic esters. The reaction involves a 1,2-translocation of the ester moiety, which is followed by a decarbonylative coupling with a nucleophile. researchgate.net The key to this reaction is the use of an electron-rich, bulky diphosphine ligand. researchgate.net
Heteroarylation and Cyclization Reactions involving the Ester Group
The ester group can be a precursor for various heteroarylation and cyclization reactions. For instance, the ester can be converted to an amide, which can then undergo intramolecular cyclization to form a fused heterocyclic system. A notable application is in the synthesis of thieno[3,2-b]pyridinone derivatives, which have shown promising biological activities. nih.gov The synthesis of such compounds can involve the reaction of a suitably functionalized thiophene with a nitrogen-containing nucleophile, leading to cyclization involving the ester group or its derivative.
Furthermore, the ester can be reduced to an alcohol, which can then participate in various cyclization reactions. Palladium-catalyzed domino reactions have been developed for C-S bond formation, cross-coupling, and cyclization, providing access to thieno[3,2-b]thiophenes. organic-chemistry.orgnih.gov These advanced synthetic methods highlight the potential of the ester group as a handle for constructing complex, fused thiophene-based systems.
Oxidation Pathways of this compound
The oxidation of the thiophene ring in this compound represents a key transformation pathway, influenced significantly by the electron-withdrawing nature of the bromo and carboxylate substituents. These groups decrease the electron density of the thiophene ring, which can impact its susceptibility to oxidative processes compared to electron-rich thiophene derivatives. ossila.com The primary oxidation pathways for thiophenes typically involve the sulfur atom, leading to the formation of sulfoxides and sulfones.
General Reactivity towards Oxidation
The presence of two bromine atoms at the 2- and 5-positions, along with an ethyl carboxylate group at the 3-position, renders the thiophene ring in this compound electron-deficient. This electronic characteristic generally makes the initial oxidation of the sulfur atom more challenging compared to thiophenes bearing electron-donating groups. However, under suitable oxidizing conditions, the sulfur atom can be sequentially oxidized.
Formation of Sulfoxides and Sulfones
The oxidation of substituted thiophenes can proceed in a stepwise manner. The initial oxidation of the sulfur atom leads to the formation of a thiophene S-oxide. This intermediate can be unstable and may undergo further reactions, such as dimerization, depending on the substitution pattern of the thiophene ring. With more potent oxidizing agents or harsher reaction conditions, the S-oxide can be further oxidized to the corresponding thiophene S,S-dioxide, also known as a sulfone.
Research on the oxidation of various thiophene derivatives has shown that the choice of oxidizing agent and reaction conditions is crucial in determining the final product. For instance, studies on β-substituted 2,5-dibromothiophenes have demonstrated the successful synthesis of their S,S-dioxides, suggesting that this compound could likely undergo a similar transformation. chula.ac.th
The table below summarizes the expected oxidation products of this compound based on the general reactivity of substituted thiophenes.
| Reactant | Oxidizing Agent | Potential Product | Product Class |
|---|---|---|---|
| This compound | Mild Oxidizing Agent (e.g., m-CPBA in controlled conditions) | Ethyl 2,5-dibromo-1-oxothiophene-3-carboxylate | Thiophene S-oxide |
| This compound | Strong Oxidizing Agent (e.g., excess m-CPBA, H₂O₂) | Ethyl 2,5-dibromo-1,1-dioxothiophene-3-carboxylate | Thiophene S,S-dioxide (Sulfone) |
Ring-Opening and Degradation Pathways
While oxidation at the sulfur atom is the most common pathway, aggressive oxidation conditions can lead to the degradation of the thiophene ring. However, the high degree of substitution and the presence of electron-withdrawing groups on this compound may provide some stability against oxidative ring cleavage compared to unsubstituted thiophene.
Advanced Spectroscopic and Computational Characterization of Ethyl 2,5 Dibromothiophene 3 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of Ethyl 2,5-dibromothiophene-3-carboxylate. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed picture of the atomic arrangement can be constructed.
¹H NMR Spectroscopy is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group and the lone proton on the thiophene (B33073) ring.
The ethyl group typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) would appear as a triplet, coupling with the two methylene protons.
The thiophene ring proton at the 4-position is expected to appear as a singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the following signals are anticipated:
A signal for the carbonyl carbon (C=O) of the ester group, typically found in the downfield region of the spectrum.
Signals for the four carbon atoms of the thiophene ring . The carbons directly bonded to the bromine atoms (C2 and C5) would be significantly influenced by the halogen's electronic effects.
Signals for the two carbons of the ethyl group (-CH₂- and -CH₃).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Thiophene-H | ¹H | ~7.3-7.5 | Singlet |
| -OCH₂CH₃ | ¹H | ~4.2-4.4 | Quartet |
| -OCH₂CH₃ | ¹H | ~1.3-1.5 | Triplet |
| C=O | ¹³C | ~160-165 | - |
| Thiophene C-Br | ¹³C | ~110-120 | - |
| Thiophene C-COOEt | ¹³C | ~130-135 | - |
| Thiophene C-H | ¹³C | ~135-140 | - |
| -OC H₂CH₃ | ¹³C | ~60-65 | - |
| -OCH₂C H₃ | ¹³C | ~13-15 | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is 311.84552 Da. uni.lu
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms in the molecule or its fragments.
Predicted mass spectrometry data for various adducts of this compound provide further confirmation of its identity. uni.lu
Table 2: Predicted Mass Spectrometry Data for Adducts of this compound
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 312.85280 |
| [M+Na]⁺ | 334.83474 |
| [M-H]⁻ | 310.83824 |
| [M+NH₄]⁺ | 329.87934 |
| [M]⁺ | 311.84497 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
C=O Stretching: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.
C-O Stretching: The spectrum should also show C-O stretching vibrations associated with the ester functionality, typically appearing in the 1100-1300 cm⁻¹ range.
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected to appear just below 3000 cm⁻¹.
Thiophene Ring Vibrations: The C=C and C-S stretching vibrations within the thiophene ring would produce characteristic bands in the fingerprint region (below 1600 cm⁻¹).
C-Br Stretching: The vibrations corresponding to the carbon-bromine bonds typically occur at lower wavenumbers, often in the 500-600 cm⁻¹ range.
Computational Chemistry and Theoretical Studies
Computational methods, particularly those based on quantum mechanics, provide profound insights into the electronic structure and properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govub.ac.id By employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), researchers can calculate various molecular properties. nih.gov DFT studies on thiophene derivatives allow for the optimization of the molecular geometry to its lowest energy state, prediction of spectroscopic properties, and analysis of the electronic landscape through methods like FMO and MESP. bohrium.comnih.gov
For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a theoretical 3D model of the molecule. These theoretical calculations are invaluable for understanding how the substituents (bromine atoms and the ethyl carboxylate group) influence the geometry and electronic properties of the thiophene ring. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. acs.org
HOMO: Represents the orbital from which an electron is most likely to be donated. In substituted thiophenes, the HOMO is typically distributed across the π-system of the thiophene ring.
LUMO: Represents the orbital to which an electron is most likely to be accepted. The presence of electron-withdrawing groups, like the carboxylate and bromine atoms, is expected to lower the LUMO energy and influence its distribution. epfl.ch
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and easier electronic transitions. semanticscholar.org For thiophene derivatives, this gap is a key factor in determining their potential use in organic electronics. researchgate.net
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netnih.gov This technique is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
In an MESP map, different colors represent varying electrostatic potentials:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the carbonyl group. researchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Denotes areas with neutral or near-zero potential.
Reactivity Descriptors (Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)
The reactivity of a chemical compound can be effectively described and predicted through a set of global reactivity descriptors derived from conceptual DFT. These descriptors, including ionization energy, electron affinity, chemical hardness, and nucleophilicity index, are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The presence of two bromine atoms and an ethyl carboxylate group, all of which are electron-withdrawing, significantly influences the electronic properties and reactivity of the thiophene ring. These substituents tend to lower the energy levels of both the HOMO and LUMO, which in turn affects the reactivity descriptors.
Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). A higher ionization energy suggests greater stability and a lower tendency to donate electrons.
Electron Affinity (A): This is the energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a greater propensity to accept electrons.
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. It is calculated as η ≈ (I - A) / 2.
Nucleophilicity Index (ω): This index measures the propensity of a species to donate electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A lower value often characterizes a better nucleophile.
While specific DFT calculations for this compound are not extensively detailed in the available literature, the principles and formulas for these descriptors are well-established.
| Reactivity Descriptor | Definition | Formula (based on Koopmans' Theorem) |
|---|---|---|
| Ionization Energy (I) | The energy required to remove an electron. | I ≈ -EHOMO |
| Electron Affinity (A) | The energy released upon gaining an electron. | A ≈ -ELUMO |
| Chemical Hardness (η) | Resistance to change in electron distribution. | η ≈ (-EHOMO + ELUMO) / 2 |
| Nucleophilicity Index (ω) | A measure of the nucleophilic character of a molecule. | ω = μ2 / 2η, where μ ≈ (EHOMO + ELUMO) / 2 |
Theoretical Prediction of Optical and Thermodynamic Parameters
Theoretical calculations are instrumental in predicting the optical and thermodynamic properties of molecules like this compound. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra, providing insights into the optical properties. The HOMO-LUMO energy gap is a key determinant of the electronic transition energies and, consequently, the absorption wavelength.
Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can also be computed. These calculations, which include contributions from vibrational, rotational, and translational energy states, are vital for understanding the stability and spontaneity of reactions involving the compound.
| Parameter | Description |
|---|---|
| Optical: HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to the lowest energy electronic transition. |
| Optical: Absorption Wavelength (λmax) | The wavelength at which a substance has its strongest photon absorption, predictable via TD-DFT calculations. |
| Thermodynamic: Enthalpy (H) | A measure of the total internal energy of the system. |
| Thermodynamic: Entropy (S) | A measure of the randomness or disorder of the system. |
| Thermodynamic: Gibbs Free Energy (G) | A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
Non-Covalent Interactions, including Halogen Bonding and π-π Interactions
Non-covalent interactions are fundamental in determining the supramolecular architecture and crystal packing of molecules, which in turn influences their material properties. For this compound, halogen bonding and π-π interactions are expected to be particularly significant.
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atoms in this compound can participate in such interactions. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the bromine atom along the C-Br bond axis. This positive region can interact favorably with electron-rich sites on adjacent molecules. Research on the crystal structures of closely related 2,5-dibromothiophene-3-carboxylic acid derivatives, including esters, has shown that the carbonyl oxygen atom can act as a halogen bond acceptor, leading to the formation of Br···O=C contacts. chemscene.com This type of interaction is therefore highly anticipated to play a key role in the solid-state structure of this compound.
Applications of Ethyl 2,5 Dibromothiophene 3 Carboxylate in Materials Science
Monomer for Conjugated Polymers and Organic Semiconductors
Ethyl 2,5-dibromothiophene-3-carboxylate is a key monomer used in the synthesis of conjugated polymers, which are organic macromolecules characterized by a backbone of alternating single and double bonds. This alternating structure facilitates the delocalization of π-electrons, bestowing the polymer with semiconducting properties. The presence of the two bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring makes this compound an ideal candidate for cross-coupling polymerization reactions, such as Stille and Suzuki reactions, to form well-defined polymer chains. nih.gov
The ethyl carboxylate group at the 3-position is strongly electron-withdrawing, which effectively lowers the electron density of the thiophene ring. ossila.com This modification of the electronic structure is crucial as it allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. This control over the electronic bandgap is fundamental to the design of efficient organic semiconductor materials for various optoelectronic devices. ossila.comrsc.org
In the field of renewable energy, this compound is instrumental in creating the active layer materials for organic photovoltaics (OPVs). ossila.com It is a precursor for synthesizing donor-acceptor (D-A) type conjugated polymers that are highly efficient in converting sunlight into electricity. ossila.comresearchgate.net These polymers form the core of the bulk heterojunction (BHJ) in OPVs, where they are blended with an acceptor material.
The incorporation of the thiophene carboxylate unit into the polymer backbone helps to modulate the optical absorption and electronic energy levels of the material to better match the solar spectrum and facilitate efficient charge separation at the donor-acceptor interface. ossila.com Polymers derived from this monomer have been utilized in high-efficiency solar cells, with some copolymer designs achieving power conversion efficiencies (PCEs) exceeding 15-17%. ossila.comossila.com Thiophene-based derivatives are recognized as effective additives and core components for optimizing the performance of organic solar cells. rsc.org
Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and low-cost electronics, and thiophene-based polymers are among the most promising materials for the active semiconductor channel. nih.govresearchgate.net The structural and electronic properties imparted by the this compound monomer are highly beneficial for OFET applications. The resulting polymers often exhibit good charge carrier mobility, a critical parameter for transistor performance. nih.gov
The ability to create regioregular polymers from thiophene monomers is essential for achieving high mobility, as a well-ordered polymer structure facilitates efficient charge transport through intermolecular hopping. rsc.orgnih.gov The planarity and tendency for self-assembly into ordered structures, such as π-π stacks, are key characteristics of polymers synthesized using this thiophene building block, leading to the development of high-performance OFETs. nih.govnih.gov
This compound also serves as a building block for materials used in Organic Light-Emitting Diodes (OLEDs). ossila.com In OLEDs, the organic material emits light when an electric current is passed through it. The electronic properties of the emissive layer are critical for determining the efficiency, color, and stability of the device.
Thiophene-containing polymers and small molecules can be designed to have specific emission wavelengths, making them suitable for use as emitters or hosts in the emissive layer of OLEDs. beilstein-journals.org The electron-withdrawing nature of the carboxylate group can be exploited to fine-tune the bandgap and emission color of the final material. ossila.com The development of solution-processable OLED materials from such monomers also opens the door for low-cost, large-area fabrication of displays and lighting. beilstein-journals.org
Development of Low Bandgap Polymer Semiconductors (e.g., PTQ2, PBDB-TF-T1)
A significant application of this compound is in the synthesis of low bandgap polymer semiconductors. ossila.com A low bandgap is desirable for organic solar cells as it allows the material to absorb a broader range of the solar spectrum, leading to higher photocurrent generation. rsc.org
This monomer is a component in the synthesis of highly efficient polymer semiconductors such as PTQ2 and PBDB-TF-T1. ossila.com PBDB-TF-T1, for instance, is a random copolymer that incorporates a thiophene carboxylate ester unit in its backbone. ossila.com This polymer has been successfully used as a donor material in non-fullerene organic solar cells, achieving a high power conversion efficiency of 16.1%. ossila.com The design of such polymers demonstrates the effectiveness of using functionalized thiophene monomers to create materials with tailored optoelectronic properties for advanced energy applications.
| Polymer | Acceptor | Solvent Additive | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| PBDB-TF-T1 | BTP-4F-12 | DIO | 16.1% | ossila.com |
| PTQ2 | IT-4F | Not Specified | >15% (general class) | ossila.com |
Role in π-π Stacking for Charge Transport
Charge transport in organic semiconductors is heavily dependent on the molecular packing in the solid state. One of the key mechanisms for charge movement is hopping between adjacent polymer chains, which is facilitated by the close packing and orbital overlap of the conjugated backbones, a phenomenon known as π-π stacking. nih.gov
Polymers synthesized from this compound often exhibit a planar structure, which promotes strong intermolecular π-π stacking. nih.gov This ordered arrangement creates pathways for charge carriers to move through the material, leading to higher charge mobility. Enhanced planarity and rigidity in the polymer design can improve this orbital overlap, reduce structural disorder, and ultimately enhance the performance of devices like OFETs and OPVs. nih.gov However, factors such as helical twisting in the polymer conformation can sometimes hinder conjugation along the backbone, which can negatively affect charge transport despite tight π-π stacking. nih.gov
Integration into Polymer Backbones for Enhanced Solubility and Optoelectronic Properties
The integration of the ethyl carboxylate group into the polymer backbone does more than just tune the electronic properties; it can also significantly influence the material's physical properties, such as solubility. Good solubility is crucial for the solution-based processing of organic electronic devices.
By modifying the ester group with different alkyl chains, the solubility of the resulting polymers can be tailored for various organic solvents. For example, the polymer PBDB-TF-T1, which is derived from a thiophene carboxylate monomer, exhibits better solubility in less harmful non-halogenated solvents compared to similar high-performance polymers like PM6. ossila.com This improved processability, combined with the ability to fine-tune the optoelectronic properties, makes this compound a highly versatile and valuable monomer in the field of materials science for creating structurally homogenous polymers with enhanced electronic and photonic characteristics. ossila.comrsc.org
Applications of Ethyl 2,5 Dibromothiophene 3 Carboxylate in Medicinal Chemistry and Agrochemicals
Thiophene (B33073) Scaffolds in Drug Discovery and Development
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry. nih.govnih.gov Its isosteric resemblance to the phenyl ring allows it to modulate physicochemical properties, metabolic stability, and binding affinity of drug candidates. nih.gov The electron-rich nature of the thiophene nucleus and the ability of the sulfur atom to participate in hydrogen bonding enhance interactions with a variety of biological targets. nih.gov This versatility has led to the incorporation of the thiophene moiety into a wide range of therapeutic agents, demonstrating its significance in the design and development of novel drugs. nih.govnih.govbohrium.comingentaconnect.comedwiserinternational.com Thiophene derivatives have been extensively explored for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govbohrium.comingentaconnect.comedwiserinternational.com The biological activity of these compounds is greatly influenced by the nature and position of substituents on the thiophene ring. nih.govnih.gov
Anti-inflammatory Agents
Thiophene derivatives are prominent in the development of anti-inflammatory drugs, with several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) featuring this scaffold, such as Tinoridine, Tiaprofenic acid, and Tenidap. nih.govresearchgate.netnih.gov The anti-inflammatory mechanism of many thiophene-based compounds involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov
Researchers have synthesized and evaluated numerous thiophene derivatives for their anti-inflammatory potential. For instance, certain tetrasubstituted thiophenes have been reported as potent anti-inflammatory agents. tandfonline.com The presence of specific functional groups such as carboxylic acids, esters, amines, amides, methyl, and methoxy (B1213986) groups has been shown to be important for anti-inflammatory activity and recognition by biological targets like COX and LOX enzymes. nih.govnih.gov
One study highlighted a thiophene derivative, compound 15 , which, at a 50 mg/kg dose, exhibited superior anti-inflammatory activity (58.46% inhibition) in a carrageenan-induced paw edema model compared to indomethacin (B1671933) (47.73%). nih.gov Another investigation identified a compound with inhibitory activity against the 5-LOX enzyme, with an IC₅₀ of 29.2 µM. nih.gov
| Compound / Drug | Target Enzyme(s) | Observed Activity | Reference |
| Tinoridine | COX | Anti-inflammatory, potent antiperoxidative and radical scavenger activity. | nih.gov |
| Tiaprofenic acid | COX | Used in the treatment of pain and inflammation. | nih.govresearchgate.netnih.gov |
| Zileuton | LOX | LOX inhibitor. | nih.gov |
| Compound 1 (Filali et al.) | 5-LOX | IC₅₀ = 29.2 µM. | nih.gov |
| Compound 15 (unnamed) | Not specified | 58.46% inhibition in carrageenan-induced paw edema model. | nih.gov |
Antimicrobial and Antifungal Agents
The thiophene nucleus is a core component in the synthesis of novel antimicrobial and antifungal agents. nih.gov The rise of multidrug-resistant bacteria has spurred the search for new chemical entities, and thiophene derivatives have shown promise in this area. nih.gov
Studies have demonstrated the efficacy of various thiophene-based compounds against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, in a series of synthesized ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, compound S1 was identified as the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov
In the realm of antifungal research, thiophene derivatives have also shown significant activity. The same study found that compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. nih.gov Another investigation found that thiophene derivative 7 was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The findings suggest that skeletons possessing both benzimidazole (B57391) and thiophene moieties may be valuable leads for developing new antimicrobial agents. nih.gov
| Compound | Target Organism(s) | Activity | Reference |
| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | MIC = 0.81 µM/ml | nih.gov |
| Compound S4 | C. albicans, A. niger | MIC = 0.91 µM/ml | nih.gov |
| Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin. | nih.gov |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F ) | XDR Salmonella Typhi | MIC = 3.125 mg/mL | researchgate.net |
Anticancer Agents
Thiophene-containing compounds are extensively investigated for their potential as anticancer agents. nih.govedwiserinternational.comnih.gov These scaffolds are present in various molecules that target different cancer-specific proteins and signaling pathways. nih.gov The cytotoxic activity of thiophene derivatives has been evaluated against numerous human cancer cell lines.
For instance, a series of thiophene derivatives were synthesized and tested for their cytotoxicity against HeLa and Hep G2 cells. acs.org Compound 480 was identified as a promising candidate with low IC₅₀ values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. acs.org In another study, novel thiophene analogues were synthesized and evaluated against HepG2, A2780, and A2780CP cell lines. nih.gov The amino-thiophene derivative 15b showed significant growth inhibition of A2780 and A2780CP cells with IC₅₀ values of 12±0.17 µM and 10±0.15 µM, respectively. nih.gov
Furthermore, a study on thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4 (CA-4), revealed considerable anticancer activity against the Hep3B cancer cell line. mdpi.com Specifically, compounds 2b and 2e were the most active, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. mdpi.com
| Compound | Cell Line(s) | IC₅₀ Value | Reference |
| Compound 480 | HeLa | 12.61 µg/mL | acs.org |
| Compound 480 | Hep G2 | 33.42 µg/mL | acs.org |
| Compound 15b | A2780 | 12 ± 0.17 µM | nih.gov |
| Compound 15b | A2780CP | 10 ± 0.15 µM | nih.gov |
| Compound 2b | Hep3B | 5.46 µM | mdpi.com |
| Compound 2e | Hep3B | 12.58 µM | mdpi.com |
Antioxidant Properties
Thiophene and its derivatives have emerged as a significant area of interest for researchers due to their antioxidant capabilities. nih.govnih.gov Antioxidants are crucial for neutralizing free radicals, and an imbalance between free radicals and antioxidants can lead to oxidative stress, which contributes to various diseases. nih.gov The application of external antioxidants is vital in managing oxidative stress. nih.gov
The antioxidant activity of thiophene compounds is influenced by the nature and orientation of their substitutions. nih.gov Several studies have evaluated the radical scavenging properties of synthetic thiophene derivatives. nih.govnih.gov For example, the antioxidant potential of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.govd-nb.info In this series, compounds S4 and S6 exhibited excellent antioxidant activity, with IC₅₀ values of 48.45 and 45.33, respectively, comparable to the standard antioxidant, ascorbic acid. nih.govd-nb.info
Another study investigating novel thiophene-2-carboxamide derivatives using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method found that the 3-amino thiophene-2-carboxamide derivative 7a showed significant antioxidant activity with 62.0% inhibition. nih.gov
| Compound | Assay | Activity | Reference |
| Compound S4 | DPPH | IC₅₀ = 48.45 | nih.govd-nb.info |
| Compound S6 | DPPH | IC₅₀ = 45.33 | nih.govd-nb.info |
| Compound 7a | ABTS | 62.0% inhibition | nih.gov |
Enzyme Inhibition Studies
Thiophene-based molecules have been designed and synthesized as inhibitors for a variety of enzymes implicated in different diseases. researchgate.net Beyond the COX and LOX enzymes involved in inflammation, thiophene derivatives have shown inhibitory activity against other significant enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net
In one study, a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their enzyme inhibitory potential. researchgate.net The results identified several potent inhibitors:
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) was the most effective AChE inhibitor with a Kᵢ of 19.88 ± 3.06 µM. researchgate.net
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone (8) showed the highest inhibitory activity against BChE, with a Kᵢ of 13.72 ± 1.12 µM. researchgate.net
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) was the best inhibitor for GST, with a Kᵢ of 16.44 ± 1.58 µM. researchgate.net
Another investigation focused on synthesizing thiophene derivatives as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov One of the synthesized compounds, IIId , demonstrated 60% inhibition of AChE, which was superior to the 40% inhibition shown by the reference drug, donepezil. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (Kᵢ / % Inhibition) | Reference |
| Compound 10 | Acetylcholinesterase (AChE) | Kᵢ = 19.88 ± 3.06 µM | researchgate.net |
| Compound 8 | Butyrylcholinesterase (BChE) | Kᵢ = 13.72 ± 1.12 µM | researchgate.net |
| Compound 7 | Glutathione S-transferase (GST) | Kᵢ = 16.44 ± 1.58 µM | researchgate.net |
| Compound IIId | Acetylcholinesterase (AChE) | 60% inhibition | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov For thiophene derivatives, SAR studies help to elucidate the chemical features necessary for their therapeutic effects and guide the design of more potent and selective analogues. nih.gov
The thiophene ring itself is often used as a bioisosteric replacement for phenyl rings, which can improve a compound's physicochemical properties and metabolic stability. nih.gov The position and nature of substituents on the thiophene ring play a critical role in determining the compound's biological profile. nih.gov
Key SAR findings for thiophene derivatives include:
Anti-inflammatory Activity: The presence of electron-withdrawing groups like 4-NO₂ and 3-NO₂ in the benzoyl moiety at the 5-position of the thiophene ring was found to reduce anti-inflammatory activity. tandfonline.com Conversely, groups like carboxylic acids, esters, and amines are often important for activity against COX and LOX enzymes. nih.govnih.gov
Anticancer Activity: The specific substitutions on the thiophene ring dictate the interaction with various cancer-related protein targets. nih.gov
Antimicrobial Activity: For certain thiophene derivatives, the presence of a thiophene ring, an amide group, and piperidinyl and carbonyl groups was found to be crucial for antimicrobial activity against Gram-negative bacteria. frontiersin.org
Enzyme Inhibition: In the context of c-Jun NH₂-terminal kinase-1 (JNK1) inhibitors, SAR analysis identified the importance of descriptive variables such as the Verloop L parameter, Bond Dipole Moment, and LogP of substituents in determining the inhibitory profile. brieflands.com
These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of thiophene-based compounds.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. Derivatives synthesized from thiophene precursors, such as Ethyl 2,5-dibromothiophene-3-carboxylate, have been the subject of numerous molecular docking studies to elucidate their mechanism of action and to guide the design of more potent therapeutic agents.
Thieno[3,2-d]pyrimidines, a class of compounds readily synthesized from substituted thiophenes, have been extensively studied as kinase inhibitors. For instance, a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed and evaluated as novel focal adhesion kinase (FAK) inhibitors for anticancer applications. nih.gov Molecular docking studies revealed that these compounds fit into the FAK active site, mimicking the bioactive conformation of known kinase inhibitor motifs. nih.gov The optimized compound from this series, 26f , demonstrated a high binding affinity with an IC₅₀ value of 28.2 nM. nih.gov
Similarly, thiophene carboxamide derivatives have been investigated as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), which targets tubulin. mdpi.com Docking simulations showed that these derivatives bind to the colchicine-binding site of tubulin. mdpi.com The thiophene ring was found to be crucial for the interaction profile, participating in key binding events within the pocket. mdpi.com
In the realm of antimicrobial research, novel thieno[3,2-d]pyrimidine (B1254671) derivatives were synthesized and docked against the DNA gyrase B subunit, a critical enzyme for bacterial replication. researchgate.net The docking results for the most potent compounds indicated strong binding affinities, with key interactions involving amino acid residues such as THR165 and ASN46, as well as hydrophobic interactions with ILE78 and PRO79. researchgate.net
| Derivative Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 2,7-disubstituted-thieno[3,2-d]pyrimidines | Focal Adhesion Kinase (FAK) | Compound 26f showed a potent inhibitory constant (IC₅₀) of 28.2 nM. | nih.gov |
| Thiophene Carboxamides | Tubulin (Colchicine-binding site) | Thiophene ring is critical for the interaction profile, mimicking CA-4. | mdpi.com |
| Thieno[3,2-d]pyrimidines | DNA Gyrase B Subunit | Strong binding affinities with key interactions at THR165 and ASN46. | researchgate.net |
Agrochemical Applications
The thiophene scaffold is a key component in a number of commercially successful agrochemicals due to its broad spectrum of biological activity. nih.gov this compound provides a foundational structure for the synthesis of new active ingredients for crop protection.
Thiophene derivatives, particularly thiophene carboxamides, have emerged as a promising class of fungicides. Their mechanism of action often involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. A study focused on novel thiophene/furan-1,3,4-oxadiazole carboxamides reported the synthesis and potent antifungal activity of these compounds against a range of phytopathogenic fungi. nih.govacs.org
Several compounds from this study demonstrated remarkable efficacy. For example, compounds 4g and 4i showed significant inhibitory activity against the SDH enzyme, with IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM, respectively. acs.org The in vitro antifungal assays confirmed their potent activity, particularly against Sclerotinia sclerotiorum. nih.gov
| Compound | EC₅₀ (mg/L) | Reference |
|---|---|---|
| 4b | ~1.1 | nih.gov |
| 4g | ~0.1 | nih.gov |
| 4h | ~0.1 | nih.gov |
| 4i | ~0.1 | nih.gov |
| 5j | ~1.1 | nih.gov |
The broader category of pesticides also includes insecticides, and certain thiophene derivatives have been utilized in their development. For instance, 2-butylthiophene (B75402) serves as a raw material in the synthesis of some insecticides, highlighting the versatility of the thiophene core in creating various crop protection agents. nih.gov
Plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita), cause significant damage to crops worldwide. Research has shown that naturally occurring and synthetic thiophenes possess potent nematicidal properties. A study on thiophenes isolated from the plant Echinops grijsii identified several compounds with strong activity against M. incognita. acs.org
The research demonstrated that the thiophene skeleton is essential for nematicidal activity. acs.org Compounds such as 4 and 8 from the study were identified as the most potent nonphototoxic thiophenes, with LC₅₀ values of 1.80 and 0.86 μg/mL in the dark, respectively. acs.org This finding is particularly important for soil-based applications where light is absent. The structure-activity relationship (SAR) analysis revealed that modifications to the side chains, such as the number of acetylene (B1199291) groups and the presence of acyl groups, significantly influence both the potency and the light-dependent toxicity of the compounds. acs.org This research underscores the potential for developing new, effective nematicides based on the thiophene-3-carboxylate framework.
| Compound | LC₅₀ (μg/mL) | Reference |
|---|---|---|
| 4 | 1.80 | acs.org |
| 8 | 0.86 | acs.org |
| Abamectin (Commercial Nematicide) | >25 | acs.org |
Future Research Directions and Perspectives
Exploration of Novel Reactivity Pathways
While the bromine atoms at the 2 and 5 positions are primary sites for cross-coupling reactions, the reactivity of the thiophene (B33073) ring and the carboxylate group remains a fertile ground for investigation. Future studies could focus on:
Selective Functionalization: Developing new protocols for the selective mono-functionalization of either the C2 or C5 position is a significant challenge. This would enable the synthesis of asymmetric derivatives, which is crucial for fine-tuning the electronic properties of resulting polymers and small molecules. Research into chemo- and regioselective lithiation or metal-halogen exchange reactions could provide pathways to such compounds. acs.org
Ring Transformation Chemistry: Exploring reactions that modify the thiophene ring itself could lead to novel heterocyclic systems. This might include cycloaddition reactions or ring-opening and rearrangement pathways, transforming the thiophene core into other valuable scaffolds for materials science or medicinal chemistry.
Post-Polymerization Modification: Investigating the reactivity of the ethyl carboxylate group after the monomer has been incorporated into a polymer backbone could open avenues for polymer functionalization. This would allow for the tuning of properties such as solubility, processability, and electronic characteristics of the final material without altering the polymerization process itself.
Integration with Emerging Synthetic Methodologies
To enhance efficiency and expand the synthetic toolbox, ethyl 2,5-dibromothiophene-3-carboxylate can be integrated with state-of-the-art synthetic methods.
C-H Activation/Functionalization: Direct C-H activation represents a more atom-economical approach than traditional cross-coupling reactions. Future work could focus on developing methods to directly functionalize the C4 position of the thiophene ring, which is currently less accessible. This would allow for the creation of multi-substituted thiophene derivatives with unique electronic and steric properties.
Photoredox and Electrocatalysis: These emerging fields offer mild and efficient conditions for forming carbon-carbon and carbon-heteroatom bonds. Applying photoredox or electrochemical methods to reactions involving this compound could enable transformations that are difficult to achieve with conventional thermal methods, potentially leading to novel polymer architectures.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions. Developing flow-based protocols for the synthesis and polymerization of monomers derived from this compound could facilitate large-scale production for industrial applications in organic electronics.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in materials science. acs.orgresearchgate.net Its application to derivatives of this compound can accelerate the discovery of new materials.
High-Throughput Virtual Screening: By computationally designing libraries of virtual polymers and small molecules derived from the parent compound, researchers can predict key properties such as HOMO/LUMO energy levels, bandgaps, and charge carrier mobilities. nih.govresearchgate.net This in silico screening can identify promising candidates for synthesis, saving significant time and resources.
Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms, such as the oxidative addition and reductive elimination steps in cross-coupling polymerization. acs.org Understanding these pathways at a molecular level can help in optimizing reaction conditions and designing more efficient catalysts.
Predicting Solid-State Properties: A major challenge is bridging the gap between the properties of a single molecule and the bulk material. Advanced modeling that simulates intermolecular interactions, molecular packing in thin films, and morphology can help predict the solid-state electronic properties of materials, which are crucial for device performance.
Table 1: Application of Computational Methods in Future Research
| Computational Method | Research Objective | Predicted Properties | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Design of new donor-acceptor polymers | HOMO/LUMO levels, band gap, molecular geometry | Accelerated discovery of efficient organic solar cell materials. nih.gov |
| Time-Dependent DFT (TD-DFT) | Investigation of optical properties | UV-Vis absorption spectra, excitation energies | Development of materials with tailored light-harvesting capabilities. researchgate.net |
| Molecular Dynamics (MD) | Simulation of polymer morphology | Chain packing, film morphology, charge transport pathways | Improved understanding of structure-property relationships for better device fabrication. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of reaction mechanisms | Transition state energies, reaction profiles | Optimization of synthetic routes and catalyst design. |
Translational Research in Organic Electronics and Bioactive Compounds
The ultimate goal is to translate fundamental research into practical applications. For derivatives of this compound, key areas include organic electronics and the development of bioactive compounds.
Organic Electronics: This compound is a known precursor for efficient polymer semiconductors used in organic photovoltaics (OPVs). ossila.com Future research should focus on developing next-generation materials with improved efficiency, stability, and processability. This includes exploring its use in other electronic applications like Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and thermoelectric devices.
Bioactive Compounds: Thiophene-based structures are prevalent in many pharmaceuticals. The unique substitution pattern of this compound makes it an attractive scaffold for creating libraries of novel compounds for drug discovery. mdpi.com Research could target the synthesis of derivatives with potential antibacterial, antifungal, or anticancer activities, leveraging the thiophene core as a pharmacophore. mdpi.com The development of thienopyrimidine derivatives, for instance, has shown promise as apoptosis-inducing agents. mdpi.com
Q & A
What are the optimized synthetic routes for Ethyl 2,5-dibromothiophene-3-carboxylate, and how are intermediates characterized?
Basic Synthesis Methodology
The compound is synthesized via bromination of thiophene-3-carboxylic acid using Br₂, followed by conversion to the acid chloride with oxalyl chloride. The acid chloride is then esterified with ethylene glycol monoethylether derivatives in the presence of pyridine, yielding this compound analogues with 35–38% yields . Characterization relies on ¹H NMR and ¹³C NMR spectroscopy:
- ¹H NMR : Signals for ester groups (e.g., –OCH₂CH₃) appear as triplets or quartets near δ 1.2–4.3 ppm.
- ¹³C NMR : Carbonyl (C=O) resonances are typically observed at δ 160–165 ppm.
How does the electron-withdrawing carboxylate group influence reactivity in cross-coupling reactions?
Advanced Reactivity Analysis
The 3-carboxylate group enhances electrophilicity at the 2- and 5-positions of the thiophene ring, facilitating Suzuki-Miyaura or Stille couplings. For example, in polymer synthesis, this group enables alternating copolymers with fluorene units, critical for tuning optical and electronic properties in organic semiconductors . Key considerations :
- Steric hindrance from the ester group may require tailored catalysts (e.g., Pd(PPh₃)₄).
- Bromine substituents at positions 2 and 5 ensure regioselectivity in cross-coupling.
What analytical methods resolve contradictions in reported crystallinity data for polymers derived from this compound?
Data Contradiction Resolution
Discrepancies in polymer crystallinity (e.g., solar cell applications) arise from side-chain engineering. For instance, replacing methyl esters with 2-ethylhexyl esters in copolymer synthesis increases crystallinity due to reduced steric bulk . Methodological steps :
XRD : Compare diffraction patterns to assess crystallite size and ordering.
DSC : Measure glass transition (Tg) and melting temperatures (Tm) to correlate side-chain length with phase behavior.
AFM : Image surface morphology to validate XRD/DSC findings.
How can this compound serve as a precursor for bioactive heterocycles, and what functionalization steps are critical?
Advanced Medicinal Chemistry Application
this compound is a key intermediate for thienopyrimidine derivatives, which exhibit antitumor and enzyme-inhibitory activities. Functionalization workflow :
Amination : React with hydrazine or primary amines to introduce NH₂ groups at position 2.
Cyclocondensation : Treat with aldehydes or ketones to form fused pyrimidine rings .
Biological Screening : Use in vitro assays (e.g., acetylcholinesterase inhibition) to validate activity .
What strategies mitigate side reactions during bromination of thiophene-3-carboxylic acid?
Basic Experimental Design
Over-bromination or ring degradation can occur if reaction conditions are not tightly controlled. Optimized protocol :
- Temperature : Maintain 0–5°C during Br₂ addition to prevent di-substitution beyond positions 2 and 5.
- Solvent : Use CH₂Cl₂ or CCl₄ for homogeneous mixing and reduced side-product formation.
- Workup : Quench excess Br₂ with NaHSO₃ and purify via recrystallization (ethanol/water) .
How do solvent polarity and coordination ability affect polymerization outcomes with this monomer?
Advanced Material Science Considerations
In conjugated polymer synthesis (e.g., for organic photovoltaics), solvent choice impacts chain length and solubility:
- High-polarity solvents (DMF, NMP): Enhance solubility but may reduce molecular weight due to premature precipitation.
- Chelating solvents (THF, toluene): Improve catalyst stability in Pd-mediated couplings, yielding higher Mn (number-average molecular weight) .
What computational methods predict the electronic properties of derivatives of this compound?
Advanced Theoretical Modeling
DFT (Density Functional Theory) calculations at the B3LYP/6-31G* level can model:
- HOMO-LUMO gaps : Correlate with optical absorption in UV-Vis spectra.
- Charge transport : Estimate hole/electron mobility for semiconductor applications.
Validation requires comparing computed data with experimental cyclic voltammetry and UV-Vis results .
How does ester hydrolysis impact downstream applications, and what conditions preserve the carboxylate group?
Basic Stability Analysis
The ethyl ester is susceptible to hydrolysis under acidic or basic conditions. To retain the ester group:
- Avoid aqueous bases (e.g., NaOH) in subsequent reactions; use anhydrous amines or organometallic reagents.
- For controlled hydrolysis (e.g., to carboxylic acid), use LiOH in THF/H₂O at 0°C .
What crystallographic challenges arise in resolving structures of derivatives, and how are they addressed?
Advanced Crystallography Techniques
Derivatives with flexible side chains (e.g., ethylene glycol) often form poor-quality crystals. Solutions :
- Cocrystallization : Use rigid co-formers (e.g., 1,3,5-triiodotrifluorobenzene) to improve packing.
- Low-temperature data collection (100 K): Reduces thermal motion artifacts .
How can regioselectivity issues in electrophilic substitution be minimized for this substrate?
Advanced Synthetic Chemistry
The 3-carboxylate group directs electrophiles to the 2- and 5-positions. For monofunctionalization:
- Protection/deprotection : Temporarily esterify the carboxylate to shift selectivity.
- Microwave-assisted synthesis : Short reaction times reduce over-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
